
Benzo(a)pyrene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.
Aplicaciones Científicas De Investigación
1. Carcinogenic Activity and DNA Binding
- Benzo(a)pyrene-4,5-diol has been identified as a carcinogenic compound. It exhibits mutagenic and carcinogenic effects by interacting with cellular macromolecules (Weinstein et al., 1976).
- It binds preferentially at the 2-amino group of guanine in cellular RNA and DNA in vivo, which may explain its carcinogenic potency (Koreeda et al., 1978).
2. Metabolic Activation and Mutagenicity
- Benzo(a)pyrene-4,5-diol plays a role in the metabolic activation of polycyclic hydrocarbons, leading to tumor initiation in mouse skin (Macnab et al., 1976).
- It has been shown to be significantly less active than other dihydrodiols of benzo[a]pyrene in initiating mouse skin tumors.
3. Enzymatic Conversion and Toxicity
- The compound is metabolically converted to reactive diol epoxides, which have shown exceptional mutagenicity and toxicity in various biological systems (Newbold & Brookes, 1976).
- The enzymatic conversion of benzo(a)pyrene to diol epoxides and their subsequent metabolic pathways have been a subject of research, elucidating the compound’s role in carcinogenesis (Yang et al., 1977).
4. Environmental Degradation
- Studies have also looked into the degradation of Benzo[a]pyrene by bacteria like Mycobacterium vanbaalenii PYR-1. This research is crucial for understanding the environmental fate of such compounds (Moody et al., 2004).
Propiedades
Número CAS |
57304-00-4 |
|---|---|
Nombre del producto |
Benzo(a)pyrene-4,5-diol |
Fórmula molecular |
C20H12O2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
benzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,21-22H |
Clave InChI |
AFDHSXYOTGMEAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O |
Otros números CAS |
57304-00-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



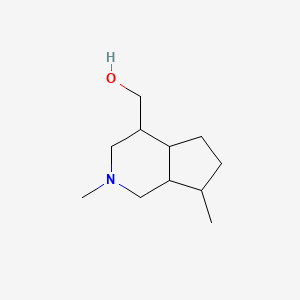
![3-Allyl-2-[2-(diethylamino)ethoxy]benzaldehyde](/img/structure/B1217762.png)
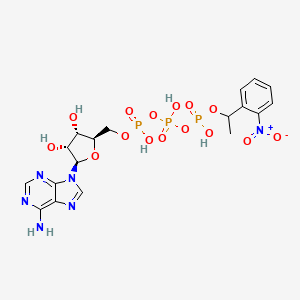
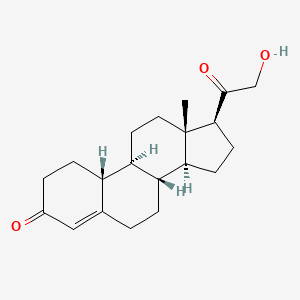
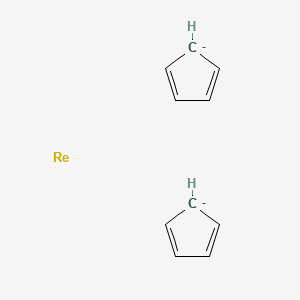

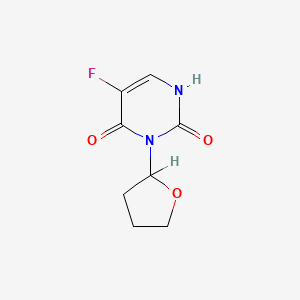


![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)
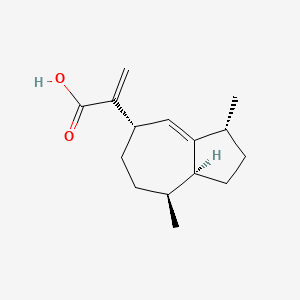
![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)
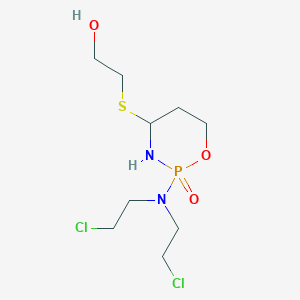
![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)